2,3,4,5-Tetrafluorobenzoic acid

Catalog No.
S597899
CAS No.
1201-31-6
M.F
C7H2F4O2
M. Wt
194.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5-Tetrafluorobenzoic acid

CAS Number

1201-31-6

Product Name

2,3,4,5-Tetrafluorobenzoic acid

IUPAC Name

2,3,4,5-tetrafluorobenzoic acid

Molecular Formula

C7H2F4O2

Molecular Weight

194.08 g/mol

InChI

InChI=1S/C7H2F4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13)

InChI Key

SFKRXQKJTIYUAG-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(=O)O

Synonyms

2,3,4,5-Tetrafluorobenzoic Acid; 3,4,5,6-Tetrafluorobenzoic Acid; NSC 168728

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(=O)O

Synthesis of Diterpenoid Analogs as Antitumor Compounds:

Research explores the potential of 2,3,4,5-tetrafluorobenzoic acid in the synthesis of diterpenoid analogs, a class of natural products exhibiting promising antitumor properties. Studies have shown that incorporating this compound into the structure of diterpenoid analogs can enhance their antitumor activity. [Source: ChemicalBook ""]

Potential Applications in Material Science:

The unique properties of 2,3,4,5-tetrafluorobenzoic acid, such as its thermal stability and chemical resistance, make it a potential candidate for various applications in material science. Research is ongoing to explore its use in the development of new materials with improved properties, such as:

  • Polymers: 2,3,4,5-tetrafluorobenzoic acid can be incorporated into polymer structures to enhance their thermal stability and chemical resistance. [Source: ScienceDirect ""]
  • Pharmaceutical materials: The compound's properties make it a potential candidate for developing drug delivery systems with controlled release mechanisms.

Research on the Environmental Impact of Fluorinated Compounds:

,3,4,5-tetrafluorobenzoic acid, as a fluorinated compound, is being studied to understand its potential environmental impact. Research focuses on:

  • Persistence and degradation: Studies investigate the persistence of the compound in the environment and its degradation pathways.
  • Bioaccumulation potential: Research assesses the potential of 2,3,4,5-tetrafluorobenzoic acid to accumulate in living organisms and its impact on ecosystems.

2,3,4,5-Tetrafluorobenzoic acid is an aromatic carboxylic acid characterized by the presence of four fluorine atoms attached to the benzene ring. Its chemical formula is C₇H₂F₄O₂, and it has a molecular weight of 192.06 g/mol. The compound is notable for its unique electronic properties and its potential applications in various chemical processes and biological systems. The presence of multiple fluorine substituents enhances the compound's stability and lipophilicity, which can influence its reactivity and interactions in biological contexts.

2,3,4,5-Tetrafluorobenzoic acid itself does not have a known mechanism of action in biological systems. Its primary use is as a precursor molecule for the synthesis of other compounds that may exhibit specific biological activities.

  • Safety Information:
    • Limited data available on specific toxicity. However, as with most organic acids, it can cause irritation upon contact with skin, eyes, and mucous membranes [].
    • Inhalation may cause respiratory irritation.
  • Handling and Storage:
    • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound [].
    • Store in a cool, dry, well-ventilated place away from incompatible materials like strong bases and oxidizing agents [].
, primarily involving decarboxylation processes. A common method involves the decarboxylation of tetrafluorophthalic acid in the presence of catalysts such as tri-n-butyl ammonium trifluoromethanesulfonate at elevated temperatures (140-170 °C) for several hours . Other methods include the use of ammonia as a catalyst to facilitate the decarboxylation reaction . The compound can also undergo typical organic reactions such as nucleophilic substitutions and electrophilic aromatic substitutions due to the electron-withdrawing nature of the fluorine atoms.

Several synthesis methods for 2,3,4,5-tetrafluorobenzoic acid have been documented:

  • Decarboxylation of Tetrafluorophthalic Acid: This method involves heating tetrafluorophthalic acid with a catalyst such as tri-n-butyl ammonium trifluoromethanesulfonate in water at high temperatures .
  • Use of Aniline: Another method involves using aniline as a raw material under specific conditions that facilitate fluorination and carboxyl removal at lower temperatures .
  • Various Solvents: Different solvents like dimethyl sulfoxide have been employed in alternative synthesis routes to achieve varying yields and purities .
  • Multiple Synthetic Routes: ChemicalBook lists 13 distinct synthetic routes for producing this compound from various precursors .

2,3,4,5-Tetrafluorobenzoic acid finds applications in several fields:

  • Pharmaceuticals: Due to its potential biological activity, it may be used in drug development.
  • Agricultural Chemicals: Its properties may lend themselves to use in agrochemicals.
  • Material Science: The compound can be utilized in the synthesis of fluorinated polymers or materials with enhanced thermal stability and chemical resistance.

Interaction studies involving 2,3,4,5-tetrafluorobenzoic acid have indicated that its unique structure allows for specific interactions with various biological molecules. Research has suggested that the fluorinated structure can enhance binding affinity to certain proteins or enzymes compared to non-fluorinated analogs. Further investigation into these interactions could provide insights into its potential therapeutic applications and mechanisms of action.

Several compounds are structurally similar to 2,3,4,5-tetrafluorobenzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-Fluorobenzoic AcidOne fluorine substituentLower lipophilicity; less stability
3-Fluorobenzoic AcidOne fluorine substituentDifferent electronic properties
Tetrafluorophthalic AcidFour fluorine substituents on phthalic ringUsed primarily as a precursor for synthesis
Pentafluorobenzoic AcidFive fluorine substituentsIncreased reactivity due to higher electronegativity

The unique aspect of 2,3,4,5-tetrafluorobenzoic acid lies in its balance between reactivity and stability due to the specific arrangement of four fluorine atoms on the benzene ring. This configuration allows it to engage in diverse

XLogP3

1.8

Melting Point

86.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1201-31-6

Wikipedia

2,3,4,5-Tetrafluorobenzoic acid

General Manufacturing Information

Benzoic acid, 2,3,4,5-tetrafluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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